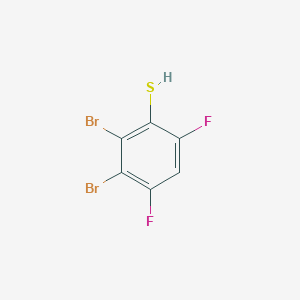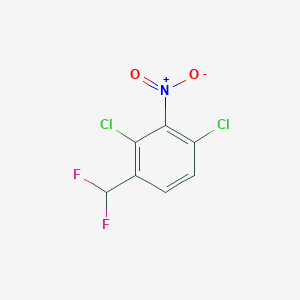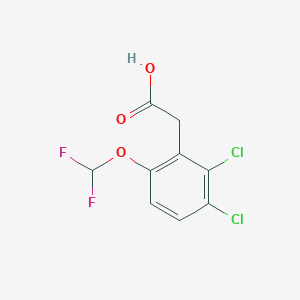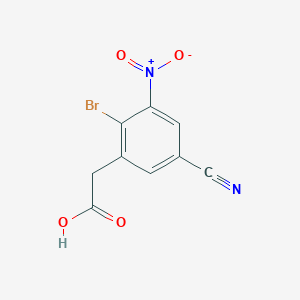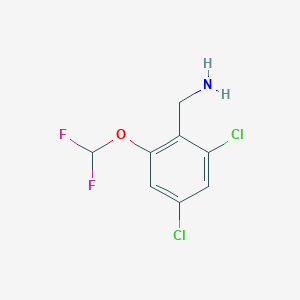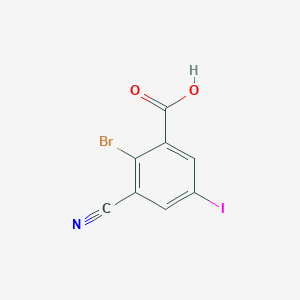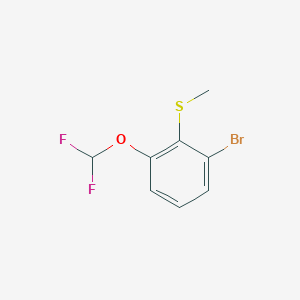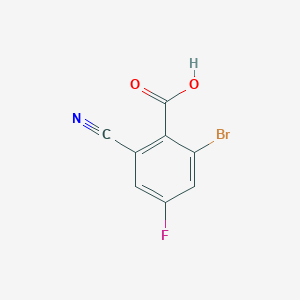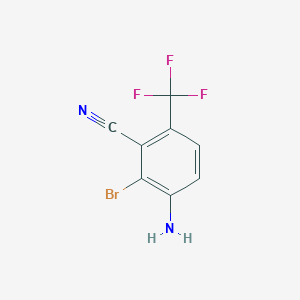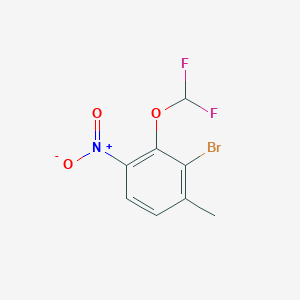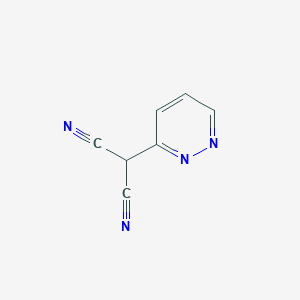
2-(Pyridazin-3-yl)malononitrile
説明
“2-(Pyridazin-3-yl)malononitrile” is a chemical compound with the molecular formula C7H4N4 and a molecular weight of 144.14 . It is used for research purposes .
Synthesis Analysis
Phenacylmalononitrile reacts with dimethylformamide dimethyl acetal to yield an enaminone which could be readily converted into a pyrrole or an aminopyridazine by treating with ammonium acetate and hydrazine hydrate, respectively .Molecular Structure Analysis
The pyridazine ring in the molecular structure of “this compound” is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
Phenacylmalononitrile reacts with dimethylformamide dimethyl acetal to yield an enaminone which could be readily converted into a pyrrole or an aminopyridazine by treating with ammonium acetate and hydrazine hydrate, respectively .科学的研究の応用
Antimicrobial Activity
2-(Pyridazin-3-yl)malononitrile derivatives exhibit significant antimicrobial activities. In one study, novel β-enaminonitrile and pyrazolo[3,4-d]pyrimidines derivatives were synthesized using this compound and tested for their antimicrobial properties. Several compounds demonstrated notable antimicrobial efficacy, surpassing some known drugs (Shamroukh et al., 2013).
Dye Synthesis
This compound is useful in synthesizing dyes. For instance, derivatives of this compound were synthesized and applied as disperse dyes on polyester and polyamide fabrics, showing promising spectral and fastness properties (Deeb et al., 2010).
Corrosion Inhibition
In the field of materials science, pyridazine derivatives, including those involving this compound, have been investigated as corrosion inhibitors. A study examining their effects on mild steel in acidic environments found these compounds to be effective, with their efficacy increasing at higher concentrations (Mashuga et al., 2017).
Pharmaceutical Applications
In pharmaceutical research, this compound derivatives are used in the synthesis of compounds with potential medicinal properties. A study involved the synthesis of pyrazolo[3,4-d]pyrimidines, which are expected to possess significant chemical and pharmacological activities (Al-Afaleq & Abubshait, 2001).
Synthesis of Heterocyclic Compounds
The compound is instrumental in synthesizing various heterocyclic compounds, which are crucial in many chemical and pharmaceutical applications. This includes the preparation of pyrazolo[3,4-d]pyridazines and their derivatives with potential applications in diverse fields (Shamroukh et al., 2005).
作用機序
Target of Action
Pyridazine derivatives, which include 2-(pyridazin-3-yl)malononitrile, have been found to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels.
Mode of Action
It’s known that pyridazine derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets to modulate their function, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazine derivatives , it is likely that multiple pathways are affected. These could include pathways related to inflammation, pain perception, platelet aggregation, and possibly others.
Pharmacokinetics
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of pyridazine derivatives add additional value in drug discovery and development . These properties suggest that this compound might have favorable pharmacokinetic properties.
Result of Action
Given the broad spectrum of activities associated with pyridazine derivatives , it is likely that the compound induces a variety of effects at the molecular and cellular level. These could include changes in enzyme activity, receptor signaling, ion channel function, and possibly others.
将来の方向性
While specific future directions for “2-(Pyridazin-3-yl)malononitrile” are not available, it’s worth noting that pyridazinone derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . This suggests that “this compound” and similar compounds may continue to be of interest in future research and drug development.
生化学分析
Biochemical Properties
2-(Pyridazin-3-yl)malononitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyridazine ring’s dual hydrogen-bonding capacity allows it to form stable complexes with target biomolecules, enhancing its binding affinity and specificity . For instance, it has been observed to interact with monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2), influencing their activity and potentially modulating related biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it has been reported to impact gene expression profiles, thereby influencing cellular behavior and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pyridazine ring’s hydrogen-bonding capacity facilitates its binding to target enzymes and proteins, leading to enzyme inhibition or activation . This compound has been shown to inhibit MAO activity, which can result in altered neurotransmitter levels and related physiological effects . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of enzyme activity and improvement in metabolic functions . At higher doses, it may induce toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s metabolism is primarily mediated by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to traverse cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within the nucleus, mitochondria, or other organelles can influence its interactions with target biomolecules and its overall biochemical effects .
特性
IUPAC Name |
2-pyridazin-3-ylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6(5-9)7-2-1-3-10-11-7/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEYSRKGJZAKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288971 | |
| Record name | Propanedinitrile, 2-(3-pyridazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803595-64-3 | |
| Record name | Propanedinitrile, 2-(3-pyridazinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803595-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedinitrile, 2-(3-pyridazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410783.png)
